1-(2-methylbenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione
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Overview
Description
1-(2-methylbenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione is a complex heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a fused cyclopentane and thienopyrimidine ring system, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylbenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a 2-methylbenzylamine derivative with a suitable diketone, followed by cyclization in the presence of a sulfur source to form the thienopyrimidine core. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are crucial to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(2-methylbenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used .
Scientific Research Applications
1-(2-methylbenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in folate metabolism, such as glycinamide ribonucleotide formyltransferase (GARFTase) and serine hydroxymethyltransferase 2 (SHMT2). These interactions disrupt nucleotide biosynthesis and other critical cellular processes, leading to its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, affecting their biological activity and chemical properties.
Pyrido[2,3-d]pyrimidines: Another class of heterocycles with comparable pharmacological profiles but distinct structural features.
Uniqueness
1-(2-methylbenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione is unique due to its specific substitution pattern and fused ring system, which confer distinct reactivity and biological activity compared to other thienopyrimidines and pyridopyrimidines .
Properties
CAS No. |
866015-88-5 |
---|---|
Molecular Formula |
C23H20N2O2S |
Molecular Weight |
388.49 |
IUPAC Name |
9-[(2-methylphenyl)methyl]-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-diene-10,12-dione |
InChI |
InChI=1S/C23H20N2O2S/c1-15-8-5-6-9-16(15)14-24-22-20(18-12-7-13-19(18)28-22)21(26)25(23(24)27)17-10-3-2-4-11-17/h2-6,8-11H,7,12-14H2,1H3 |
InChI Key |
RQGOGOSXLFSHRP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2C3=C(C4=C(S3)CCC4)C(=O)N(C2=O)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
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